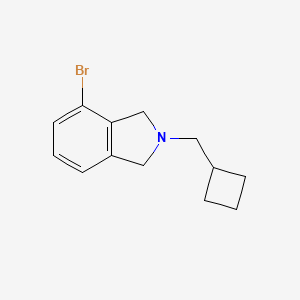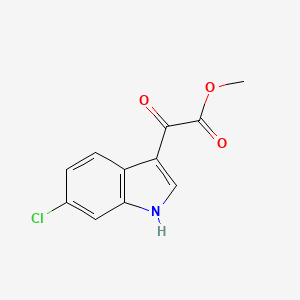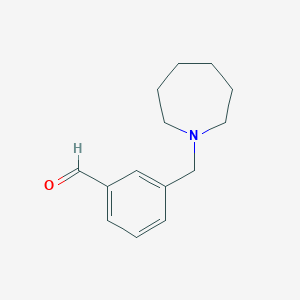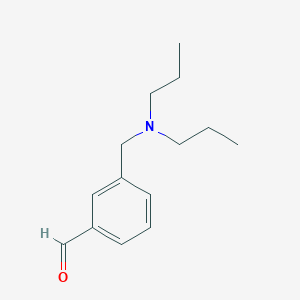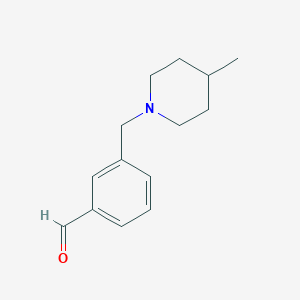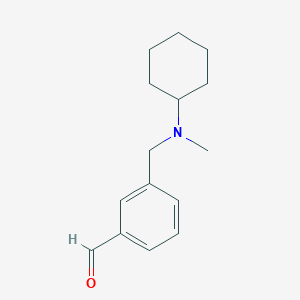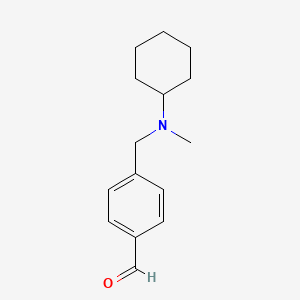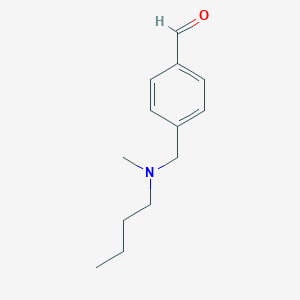
2-Ethyl-1,4-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1,4-difluorobenzene: is an organic compound with the molecular formula C8H8F2 It is a derivative of benzene, where two hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 1 and 4 positions, and an ethyl group is attached to the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,4-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of ethylbenzene derivatives. The process can be summarized as follows:
Starting Material: Ethylbenzene.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance yield and efficiency. These methods often utilize advanced fluorination techniques and catalysts to achieve high selectivity and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1,4-difluorobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of fluorine atoms, the compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form different alkyl derivatives.
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used.
Sulfonation: Sulfur trioxide (SO3) or concentrated sulfuric acid.
Halogenation: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products:
Nitration: 2-Ethyl-1,4-difluoronitrobenzene.
Sulfonation: 2-Ethyl-1,4-difluorobenzenesulfonic acid.
Halogenation: 2-Ethyl-1,4-difluorochlorobenzene or 2-Ethyl-1,4-difluorobromobenzene.
Scientific Research Applications
2-Ethyl-1,4-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-Ethyl-1,4-difluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The fluorine atoms, being highly electronegative, influence the electron density of the benzene ring, making it more reactive towards electrophilic substitution. The ethyl group can also participate in reactions, either by undergoing oxidation or reduction.
Comparison with Similar Compounds
1,4-Difluorobenzene: Lacks the ethyl group, making it less reactive in certain reactions.
2-Ethylbenzene: Lacks the fluorine atoms, resulting in different reactivity and applications.
1,2-Difluorobenzene: Fluorine atoms are positioned differently, affecting its chemical behavior.
Uniqueness: 2-Ethyl-1,4-difluorobenzene is unique due to the combined presence of both ethyl and fluorine substituents, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and industrial applications.
Properties
IUPAC Name |
2-ethyl-1,4-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWZLURIVGDUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
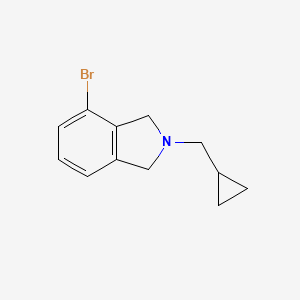
![6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B7964701.png)
